Ethyl acetate-d8

Catalog No.
S1489226
CAS No.
117121-81-0
M.F
C4H8O2
M. Wt
96.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl acetate-d8

CAS Number

117121-81-0

Product Name

Ethyl acetate-d8

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 2,2,2-trideuterioacetate

Molecular Formula

C4H8O2

Molecular Weight

96.15 g/mol

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2

InChI Key

XEKOWRVHYACXOJ-AUOAYUKBSA-N

SMILES

CCOC(=O)C

Canonical SMILES

CCOC(=O)C

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Deuterated Solvent: Ethyl acetate-d8 is a valuable deuterated solvent for NMR spectroscopy [, ]. The presence of deuterium (d), an isotope of hydrogen, in the molecule helps to "lock" the signal from the solvent itself, allowing researchers to clearly observe the signals of interest from the sample being studied [, ]. This is crucial for obtaining high-quality NMR spectra.
  • Solubility: Ethyl acetate-d8 has good solubility properties for a wide range of organic compounds, making it a versatile solvent for various NMR analyses [, ].

Studying Metabolism:

  • Metabolic Tracer: Due to its specific isotopic composition, ethyl acetate-d8 can be used as a metabolic tracer to investigate the metabolism of ethyl acetate in different organisms and tissues []. By tracking the incorporation of deuterium into different metabolites, researchers can gain insights into the pathways and mechanisms involved in the breakdown and utilization of ethyl acetate [].

Analysis of Volatile Compounds:

  • Internal Standard: Ethyl acetate-d8 can serve as an internal standard for quantitative analysis of volatile compounds, such as those present in extra virgin olive oil (EVOO) []. Its known concentration and distinct NMR signals allow researchers to accurately measure the abundance of other volatile components in the sample by comparing their signal intensities with the internal standard [].

Ethyl acetate-d8 is a deuterated form of ethyl acetate, an organic compound with the molecular formula C4H8O2\text{C}_4\text{H}_8\text{O}_2, specifically designed for applications in nuclear magnetic resonance (NMR) spectroscopy. It features eight deuterium atoms, replacing the hydrogen atoms typically found in ethyl acetate, which alters its physical properties and enhances its utility in analytical chemistry. Ethyl acetate itself is a colorless, flammable liquid with a sweet smell reminiscent of pears, commonly used as a solvent in various industrial applications such as paints, varnishes, and adhesives .

  • Flammability: Flammable liquid []. Always handle with appropriate fire safety precautions.
  • Toxicity: Limited data available on the specific toxicity of ethyl acetate-d8. It is likely similar to standard ethyl acetate, which has moderate toxicity upon ingestion or inhalation. Always handle according to laboratory safety guidelines and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with this compound.
  • Reactivity: Can react violently with strong oxidizing agents []. Store away from incompatible chemicals.
Similar to its non-deuterated counterpart. Key reactions include:

  • Fischer Esterification: The classic synthesis involves the reaction of ethanol with acetic acid, catalyzed by an acid:
    Ethanol+Acetic AcidEthyl Acetate d8+Water\text{Ethanol}+\text{Acetic Acid}\rightarrow \text{Ethyl Acetate d8}+\text{Water}
  • Hydrolysis: Ethyl acetate-d8 can hydrolyze to yield ethanol and acetic acid, especially under basic conditions:
    Ethyl Acetate d8+Sodium HydroxideEthanol d5+Sodium Acetate\text{Ethyl Acetate d8}+\text{Sodium Hydroxide}\rightarrow \text{Ethanol d5}+\text{Sodium Acetate}
  • Claisen Condensation: In the presence of strong bases, ethyl acetate-d8 can undergo Claisen condensation to form ethyl acetoacetate.

These reactions demonstrate the compound's versatility in organic synthesis and analytical applications.

Ethyl acetate-d8 is primarily utilized as a solvent in biological research rather than exhibiting direct biological activity. Its deuterated form is advantageous in NMR studies, allowing for clearer spectral analysis of biological compounds without interference from hydrogen signals. This characteristic makes it valuable for studying metabolic pathways and interactions within biological systems.

The synthesis of ethyl acetate-d8 can be achieved through various methods:

  • Fischer Esterification: The reaction of deuterated ethanol (C2H5D\text{C}_2\text{H}_5\text{D}) with deuterated acetic acid (C2H3D\text{C}_2\text{H}_3\text{D}) under acidic conditions.
  • Tishchenko Reaction: This method involves the disproportionation of acetaldehyde in the presence of a base to produce ethyl acetate-d8:
    2CH3CHOC4H8O22\text{CH}_3\text{CHO}\rightarrow \text{C}_4\text{H}_8\text{O}_2
  • Alkylation Reactions: Using deuterated alkyl halides with sodium salts of carboxylic acids can also yield ethyl acetate-d8.

These methods highlight the flexibility in synthesizing this compound for various applications.

Interaction studies involving ethyl acetate-d8 often focus on its role as a solvent in NMR spectroscopy. By providing a stable environment for solutes, it allows researchers to observe interactions between different molecular species without interference from hydrogen signals. This capability is crucial for understanding complex biochemical interactions and mechanisms.

Ethyl acetate-d8 shares similarities with several other compounds, particularly esters and deuterated solvents. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl AcetateC4H8O2\text{C}_4\text{H}_8\text{O}_2Common solvent with fruity odor; widely used
Methyl AcetateC3H6O2\text{C}_3\text{H}_6\text{O}_2Smaller ester; used similarly but more volatile
Propyl AcetateC5H10O2\text{C}_5\text{H}_{10}\text{O}_2Larger ester; different odor and boiling point
Acetic AcidC2H4O2\text{C}_2\text{H}_4\text{O}_2Simple carboxylic acid; precursor to esters
Deuterated MethanolCD3OH\text{CD}_3\text{OH}Used in NMR; provides different spectral information

Ethyl acetate-d8 stands out due to its specific application in NMR spectroscopy, where its deuterium content enhances resolution and reduces background noise from hydrogen signals. This property makes it particularly valuable for chemists studying complex molecular interactions.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

(~2~H_5_)Ethyl (~2~H_3_)acetate

Dates

Modify: 2023-08-15

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